7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound with the molecular formula C7H6N2OS.
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are known to be promising scaffolds for the design of new medicines, including anticancer drugs .
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidine derivatives have been reported to possess high antitumor, antibacterial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides, followed by intramolecular cyclization . The reaction conditions often include the use of solvents like ethanol or isopropyl alcohol and may require heating or ultrasonic activation to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the thiazolopyrimidine ring .
Scientific Research Applications
7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-methyl-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- 2-ethyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- 5-phenyl-7H-(1,3)thiazolo(3,2-a)pyrimidin-7-one
Uniqueness
What sets 7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Biological Activity
7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves one-pot reactions using various precursors. A notable method includes the reaction of 2-bromo cyanoacetamide with ethyl acetoacetate and thiourea under controlled conditions. This approach yields the desired thiazolo-pyrimidine structure with good efficiency and purity .
Synthesis Overview
Step | Reactants | Conditions | Yield |
---|---|---|---|
1 | 2-bromo cyanoacetamide, ethyl acetoacetate, thiourea | Reflux in ethanol | 65% |
2 | Further derivatization (e.g., hydrazine) | Varies | Varies |
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds containing terminal amide fragments have shown broad-spectrum antibacterial effects comparable to established antibiotics like ciprofloxacin and rifampicin. The most potent compounds displayed minimum inhibitory concentrations (MIC) against various bacterial strains .
Antitumor Activity
In vitro studies have indicated that this compound derivatives possess moderate cytotoxicity against tumor cells while exhibiting lower toxicity towards normal cells. This selectivity suggests potential as antitumor agents. For example, specific derivatives demonstrated higher cytotoxicity than doxorubicin in breast cancer cell lines .
Structure-Activity Relationships (SAR)
The biological activity of these compounds is heavily influenced by their structural features. Substituents on the thiazolo-pyrimidine ring play a crucial role in enhancing activity. Electron-withdrawing groups generally improve antibacterial potency, while flexible side chains contribute to better interaction with biological targets .
Case Studies
- Antibacterial Activity : A study evaluated various derivatives for their antibacterial properties against Escherichia coli and Staphylococcus aureus. Compounds with phenyl substituents showed enhanced activity compared to those with aliphatic groups .
- Antitumor Efficacy : Research involving MCF-7 breast cancer cells revealed that certain derivatives of thiazolo-pyrimidines exhibited significant cytotoxic effects with IC50 values lower than those of traditional chemotherapeutics .
Properties
IUPAC Name |
7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTANWUGQJTFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2CCSC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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